Ethyl hept-6-ynimidate;hydrochloride
Description
Ethyl hept-6-ynimidate hydrochloride is an imidate ester hydrochloride salt characterized by a terminal alkyne moiety and an ethyl ester group.
- Molecular Formula: C₉H₁₆ClNO (derived from the ethyl imidate group [C₂H₅O–C(=NH)–] and a hept-6-ynyl chain [–(CH₂)₅C≡CH]) .
- Molar Mass: ~189.45 g/mol (calculated from atomic weights).
- Functional Groups: Imidate ester (electrophilic C=N–O–), terminal alkyne (–C≡CH), and hydrochloride salt (enhancing stability).
- Applications: Likely used as a reactive intermediate in organic synthesis, particularly for forming amidines or participating in click chemistry via alkyne-azide cycloaddition .
Properties
CAS No. |
88499-80-3 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
ethyl hept-6-ynimidate;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h1,10H,4-8H2,2H3;1H |
InChI Key |
AJJYWFVLNSMICW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCCCC#C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl hept-6-ynimidate;hydrochloride typically involves the reaction of hept-6-ynimidate with ethyl alcohol in the presence of hydrochloric acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: Ethyl hept-6-ynimidate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethyl group or other parts of the molecule can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl hept-6-ynoate, while reduction could produce ethyl hept-6-ynimidine.
Scientific Research Applications
Ethyl hept-6-ynimidate;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl hept-6-ynimidate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to four key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ethyl acetimidate hydrochloride shares the imidate ester core but lacks the alkyne group, limiting its utility in click chemistry. Its smaller size (C₄ vs. C₉) reduces steric hindrance, making it a preferred reagent for amidination .
Hept-6-yn-1-amine hydrochloride contains the same alkyne chain but replaces the imidate ester with a primary amine. This structural difference increases nucleophilicity, favoring amine-specific reactions like alkylation or Schiff base formation .
H-7 hydrochloride diverges significantly, featuring a sulfonamide and piperazine group. This complexity enables selective kinase inhibition, a property absent in imidate esters .
Reactivity and Stability
Imidate Esters vs. Amines :
- Imidate esters (e.g., ethyl hept-6-ynimidate) are electrophilic at the C=N bond, enabling nucleophilic attack by amines or thiols. In contrast, hept-6-yn-1-amine hydrochloride is nucleophilic, reacting with carbonyl compounds or electrophiles .
- The hydrochloride salt enhances stability by reducing hygroscopicity and preventing decomposition during storage .
Alkyne Reactivity :
- Ethyl hept-6-ynimidate’s terminal alkyne allows participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a trait absent in ethyl acetimidate hydrochloride. This makes it valuable for bioconjugation or material science applications .
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